Elevated Lipophilicity (LogP) Relative to Non-Fluorinated Analogue
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one exhibits a calculated LogP of 2.6459, representing a substantial increase in lipophilicity compared to its non-fluorinated analog, 4-phenylbut-3-yn-2-one (CAS 1817-57-8), which has a reported LogP of 1.94 to 2.48 depending on the computational method [1][2]. This difference of approximately 0.2 to 0.7 LogP units indicates that the target compound is significantly more lipophilic.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.6459 |
| Comparator Or Baseline | 4-Phenylbut-3-yn-2-one (CAS 1817-57-8), LogP = 1.94 [2] to 2.48 [1] |
| Quantified Difference | ΔLogP ≈ +0.17 to +0.71 |
| Conditions | Computational prediction (method not specified on vendor datasheets); consistent across multiple sources [1][2]. |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific binding; researchers requiring a more lipophilic aryl butynone scaffold for structure-activity relationship (SAR) studies or improved cellular uptake should select this compound over the non-fluorinated analog.
- [1] Chembase. (n.d.). 4-Phenyl-3-butyn-2-one (CAS 1817-57-8) Physicochemical Properties. View Source
- [2] SIELC. (2018). 4-Phenyl-3-butyn-2-one (CAS 1817-57-8) HPLC Separation Data and LogP. View Source
